Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide
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Overview
Description
Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide is an organic compound characterized by its unique structural features It consists of a phenyl ring substituted with a methyl group at the 4-position, an n-pentoxy group at the 3-position, and a dimethyl group at the 5-position, with a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide typically involves the following steps:
Formation of the Phenyl Sulfide Core: The phenyl sulfide core can be synthesized through a nucleophilic substitution reaction where a thiol group is introduced to a phenyl halide.
Introduction of Substituents: The n-pentoxy group can be introduced via an etherification reaction, where an alcohol (n-pentanol) reacts with the phenyl sulfide in the presence of a strong acid catalyst.
Methylation: The methyl groups are introduced through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methyl and n-pentoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Varied substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide involves its interaction with molecular targets through its functional groups. The sulfide group can participate in redox reactions, while the phenyl ring and its substituents can engage in various non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-n-butoxy-3,5-dimethylphenyl sulfide
- Methyl 4-n-hexyloxy-3,5-dimethylphenyl sulfide
- Methyl 4-n-pentoxy-3,5-diethylphenyl sulfide
Uniqueness
Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the n-pentoxy group provides increased lipophilicity, while the dimethyl groups enhance steric hindrance, affecting the compound’s reactivity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3-dimethyl-5-methylsulfanyl-2-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-5-6-7-8-15-14-11(2)9-13(16-4)10-12(14)3/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDVEPCVDQZVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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